

An In-depth Technical Guide to the Physical Properties of (S)-(+)-sec-Butylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

Cat. No.: B7771327

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-sec-Butylamine, a chiral primary amine, is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical characteristics of (S)-(+)-sec-Butylamine, including detailed experimental protocols for their determination.

Core Physical Properties

(S)-(+)-sec-Butylamine, also known as **(S)-(+)-2-aminobutane**, is a colorless liquid with a characteristic amine odor.^{[1][2]} Its fundamental physical properties are summarized in the table below.

Physical Property	Value	Units	Conditions
Molecular Formula	C ₄ H ₁₁ N	-	-
Molecular Weight	73.14	g/mol	-
Boiling Point	62.5 - 63	°C	at 760 mmHg
Melting Point	-104	°C	-
Density	0.720 - 0.731	g/mL	at 20-25 °C
Refractive Index	1.3920 - 1.3960	-	at 20 °C
Specific Optical Rotation	+7.5 to +7.8	°	neat, at 15-19 °C (D line)
pKa	10.66	-	(for sec-butylamine)
Solubility	Miscible	-	Water, alcohol, ether

Note: Some reported values may correspond to the racemic mixture (sec-butylamine) or the (R)-enantiomer, as indicated in the source materials.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Accurate determination of physical properties is critical for quality control and process development. The following are detailed methodologies for measuring the key physical parameters of (S)-(+)-sec-Butylamine.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[\[8\]](#)

- Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Procedure:
 - A small amount of (S)-(+)-sec-Butylamine is placed in the test tube.

- The capillary tube is inverted (open end down) and placed into the liquid in the test tube.
- The test tube is attached to the thermometer and immersed in the heating bath of the Thiele tube.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]

2. Measurement of Density

Density is the mass per unit volume of a substance.[12]

- Apparatus: Pycnometer or a calibrated volumetric flask, and an analytical balance.[13]
- Procedure:
 - The mass of the clean, dry pycnometer is accurately measured.
 - The pycnometer is filled with (S)-(+)-sec-Butylamine, ensuring no air bubbles are present.
 - The mass of the filled pycnometer is measured.
 - The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., deionized water).
 - The density is calculated by dividing the mass of the amine by the volume of the pycnometer.[14]

3. Measurement of Refractive Index

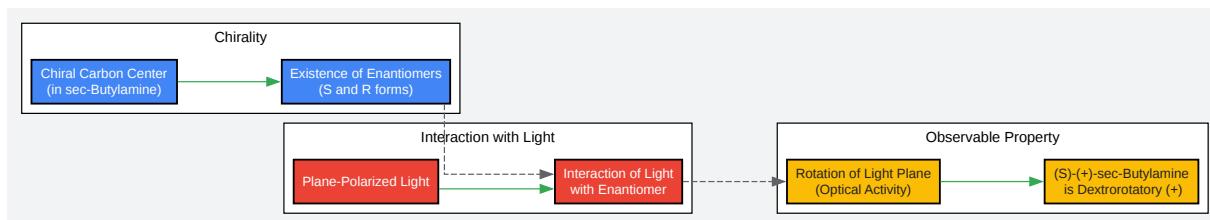
The refractive index is a dimensionless number that describes how light propagates through a substance.[15]

- Apparatus: A refractometer (e.g., an Abbe refractometer).[16]
- Procedure:
 - The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.[17]
 - A few drops of (S)-(+)-sec-Butylamine are placed on the prism.
 - The prism is closed, and the light source is adjusted.
 - The instrument is focused until the dividing line between the light and dark fields is sharp.
 - The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[17]

4. Determination of Specific Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.

- Apparatus: A polarimeter.
- Procedure:
 - The polarimeter tube is filled with a neat (undiluted) sample of (S)-(+)-sec-Butylamine.
 - The tube is placed in the polarimeter.
 - A monochromatic light source (typically the sodium D-line, 589 nm) is passed through the sample.
 - The analyzer is rotated until the field of view is at its darkest point (extinction).
 - The observed angle of rotation is recorded.
 - The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times d)$, where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid.


5. Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure (Potentiometric Titration):
 - A known concentration of (S)-(+)-sec-Butylamine is dissolved in water.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[18][19][20]
 - The pH of the solution is measured after each addition of the acid titrant.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[18]

Chirality and Optical Activity

The "S" designation in (S)-(+)-sec-Butylamine refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group and three other different groups). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

[Click to download full resolution via product page](#)

Caption: Logical flow from molecular chirality to the observable property of optical rotation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. adakem.com [adakem.com]
- 2. Page loading... [guidechem.com]
- 3. (S)-(+)-sec-Butylamine 99 513-49-5 [sigmaaldrich.com]
- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sec-Butylamine [drugfuture.com]
- 6. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 13. Density - Wikipedia [en.wikipedia.org]
- 14. quora.com [quora.com]
- 15. Refractive index - Wikipedia [en.wikipedia.org]
- 16. mt.com [mt.com]
- 17. m.youtube.com [m.youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. 3.2. pKa Analysis [bio-protocol.org]

- 20. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of (S)-(+)-sec-Butylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7771327#physical-properties-of-s-sec-butylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com